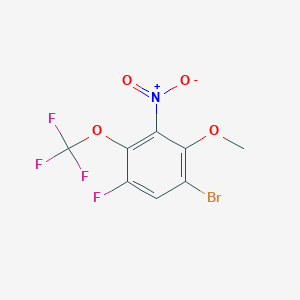
6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)anisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)anisole is a complex organic compound with the molecular formula C8H4BrF4NO4 It is characterized by the presence of bromine, fluorine, nitro, and trifluoromethoxy groups attached to an anisole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)anisole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, such as nitric acid, and controlled temperatures to ensure the selective nitration of the desired position on the anisole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions.
化学反応の分析
Types of Reactions
6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)anisole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 6-Bromo-4-fluoro-2-amino-3-(trifluoromethoxy)anisole .
科学的研究の応用
6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)anisole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)anisole involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like nitro and trifluoromethoxy can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and result in specific physiological effects.
類似化合物との比較
Similar Compounds
4-Bromo-2-fluoro-1-nitrobenzene: Similar in structure but lacks the trifluoromethoxy group.
2-Bromo-4-fluoro-6-nitroanisole: Similar but with different positioning of substituents.
Uniqueness
6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)anisole is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The trifluoromethoxy group, in particular, enhances its lipophilicity and stability, making it valuable for specific applications .
特性
分子式 |
C8H4BrF4NO4 |
|---|---|
分子量 |
334.02 g/mol |
IUPAC名 |
1-bromo-5-fluoro-2-methoxy-3-nitro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H4BrF4NO4/c1-17-6-3(9)2-4(10)7(5(6)14(15)16)18-8(11,12)13/h2H,1H3 |
InChIキー |
DPSMPJRQGPCGAV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


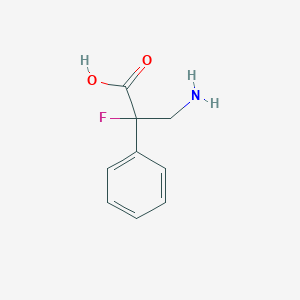




![4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline](/img/structure/B15201167.png)

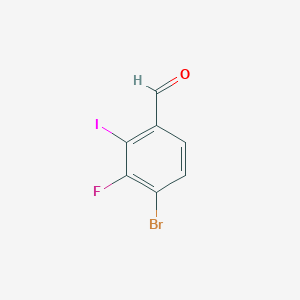
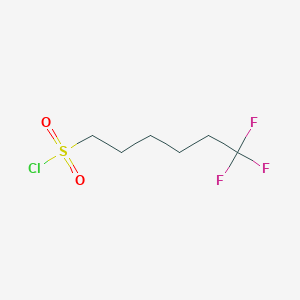
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol](/img/structure/B15201187.png)
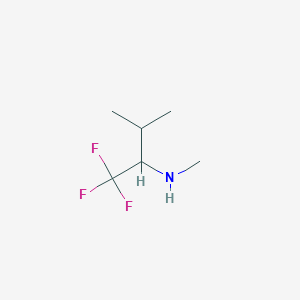
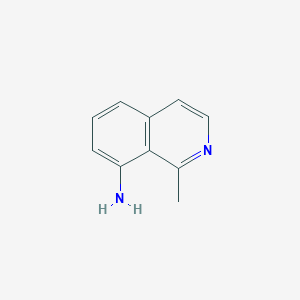
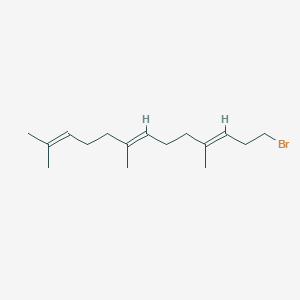
![12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B15201218.png)
